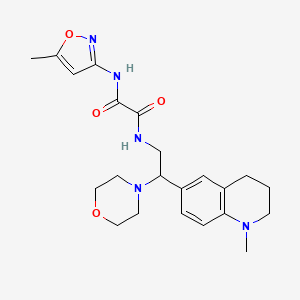

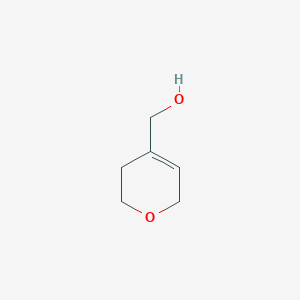

![molecular formula C15H12N2O B2368614 (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole CAS No. 205647-96-7](/img/structure/B2368614.png)

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, commonly referred to as PPDO, is a heterocyclic compound containing an indeno[1,2-d]oxazole ring system with a pyridine substituent. It is a colorless to pale yellow solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetonitrile. PPDO has been used in the synthesis of several pharmaceuticals, including anti-inflammatory drugs and antifungal agents.

Applications De Recherche Scientifique

Chiral Bis(oxazoline) Complexes in Catalytic Phospho-Transfer

- Research Context : The study focused on the synthesis and characterisation of complexes containing bis(oxazoline) ligands, including (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole frameworks. These complexes were examined as catalyst precursors in the catalytic phospho-transfer reaction, showing a preference for hydrolysis of diorgano-H-phosphonates (Jiang, Dalgarno, Kilner, Halcrow, & Kee, 2001).

New Pyridine-Containing Oxazoline Ligands in Asymmetric Catalysis

- Research Context : This study synthesized chiral pyridine-containing oxazoline derivatives, including this compound as ligands in metal-catalyzed asymmetric reactions. These compounds were characterized using spectral and X-ray diffraction methods, providing insights into their potential applications in asymmetric catalysis (Wolińska, Wysocki, Branowska, & Karczmarzyk, 2021).

Synthesis of Silver(I) and Gold(I) Complexes with Enantiopure Pybox Ligands

- Research Context : The research involved preparing dinuclear and mononuclear silver and gold complexes containing enantiopure Pybox ligands, such as this compound. These complexes were characterized and evaluated as catalysts in asymmetric addition reactions (Borrajo-Calleja et al., 2016).

Luminescent Properties of Imidazole and Oxazole Based Heterocycles

- Research Context : This study focused on synthesizing oxazole derivatives, including those related to this compound, and exploring their photoluminescent efficiencies. It highlighted the potential applications of these compounds in photoluminescence (Eseola et al., 2011).

Fungicidal Activity of 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety

- Research Context : This research synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, assessing their fungicidal activities. The relevance of the compound lies in the broader context of synthesizing pyridine-related heterocyclic compounds (Bai et al., 2020).

Platelet Activating Factor Antagonists

- Research Context : A study on indole compounds substituted at the 3-position by pyrrolo[1,2-c]oxazole groups, related to the structure of this compound, explored their potential as antagonists of platelet-activating factor, potentially useful in treating various disorders (Summers & Albert, 1987).

Propriétés

IUPAC Name |

(3aR,8bS)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCAXHBKQLBOJG-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2368533.png)

![3-Methyl-1-(oxan-4-yl)pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2368534.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride](/img/structure/B2368535.png)

![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclohexan-1-ol](/img/structure/B2368538.png)

![Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2368546.png)

![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)

![N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368553.png)